METHYL 2-{4,8-DIMETHYL-7-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Overview
Description
METHYL 2-{4,8-DIMETHYL-7-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound with a unique structure that includes a chromenyl group, a piperidinyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4,8-DIMETHYL-7-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multiple steps, including the formation of the chromenyl core, the introduction of the piperidinyl group, and the esterification to form the acetate. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4,8-DIMETHYL-7-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chromenyl derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
METHYL 2-{4,8-DIMETHYL-7-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-{4,8-DIMETHYL-7-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenyl derivatives, piperidinyl derivatives, and acetate esters. Examples include:
Chromen-2-one derivatives: Compounds with similar chromenyl structures.
Piperidin-1-yl derivatives: Compounds with similar piperidinyl groups.
Acetate esters: Compounds with similar ester functional groups.
Uniqueness
METHYL 2-{4,8-DIMETHYL-7-[2-(3-METHYLPIPERIDIN-1-YL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
methyl 2-[4,8-dimethyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethoxy]-2-oxochromen-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13-6-5-9-23(11-13)19(24)12-28-18-8-7-16-14(2)17(10-20(25)27-4)22(26)29-21(16)15(18)3/h7-8,13H,5-6,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXHLOHOSJTXSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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